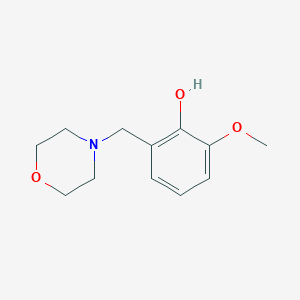

2-Methoxy-6-(morpholin-4-ylmethyl)phenol

Description

Properties

IUPAC Name |

2-methoxy-6-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUITUPMQAHZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

2-Methoxy-6-(morpholin-4-ylmethyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared with morpholine-containing derivatives, Schiff bases, and heterocyclic analogs (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations :

Anti-Inflammatory Activity :

- Morpholinopyrimidine derivatives (e.g., V4 and V8) inhibit NO production in LPS-stimulated macrophages at non-cytotoxic concentrations, attributed to the piperazine-pyrimidine core’s interaction with inflammatory enzymes .

- The target compound’s morpholine group may similarly modulate enzyme activity, though direct evidence is lacking .

Antibacterial Activity :

Electronic and Catalytic Properties :

- Fluorinated Schiff bases (e.g., MFIP) demonstrate high polarizability in DFT studies, making them suitable for optoelectronic applications . The target compound’s morpholine group may stabilize charge transfer processes, though this remains unexplored.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-(morpholin-4-ylmethyl)phenol?

The compound is typically synthesized via condensation reactions . A common method involves reacting 2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde with 4-methylaniline in refluxing ethanol, followed by recrystallization to obtain pure crystals (yield ~85%) . Key steps include:

- Reagents : Ethanol (solvent), aldehydes, amines.

- Conditions : Reflux (~78°C), 4–6 hours, inert atmosphere (N₂).

- Purification : Recrystallization using ethanol or methanol.

Q. Example Reaction Setup :

| Component | Role | Quantity |

|---|---|---|

| Aldehyde derivative | Electrophile | 1.0 eq |

| 4-Methylaniline | Nucleophile (amine) | 1.2 eq |

| Ethanol | Solvent | 50 mL |

Q. What analytical techniques are used to characterize this compound?

- X-ray crystallography : Determines 3D molecular conformation using SHELXL97 software .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity (e.g., δ ~9.34 ppm for phenolic –OH) .

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

- GC-MS : Validates molecular weight (e.g., m/z 241 for parent ion) and purity .

Q. How to design anti-inflammatory activity assays for this compound?

- Cell Model : Use LPS-stimulated RAW 264.7 macrophages .

- Assays :

- Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

- Quantify nitric oxide (NO) production using Griess reagent.

- Controls : Include dexamethasone (positive control) and vehicle (negative control).

- Dose-Response : Test concentrations (1–100 µM) to determine IC₅₀ values.

Q. Experimental Design Table :

| Parameter | Detail |

|---|---|

| Cell Line | RAW 264.7 macrophages |

| LPS Concentration | 1 µg/mL |

| Incubation Time | 24 hours |

| Key Metrics | IL-6, TNF-α, NO levels |

Q. How can computational methods predict its electronic properties?

Q. Example DFT Results :

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.32 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.17 |

Q. How to resolve contradictions in reported biological activities?

Contradictions (e.g., varying antimicrobial efficacy) may arise from:

- Strain Variability : Test across multiple microbial strains (Gram+/Gram–).

- Assay Conditions : Standardize inoculum size, growth media, and incubation time.

- Compound Stability : Verify stability in DMSO/saline via HPLC .

Q. Case Study :

| Study | MIC (µg/mL) | Strain |

|---|---|---|

| A | 12.5 | S. aureus |

| B | 50.0 | E. coli |

Methodological Fix : Re-evaluate under identical conditions with statistical validation (ANOVA).

Q. How to study metal complexation and coordination chemistry?

Q. Example Complexation Data :

| Metal | Coordination Number | Observed λ (nm) |

|---|---|---|

| Cu²⁺ | 4 | 610 |

| Fe³⁺ | 6 | 520 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.